Diltiazem relaxes coronary arteries, increasing blood flow and oxygen delivery to the heart muscle, thus alleviating chest pain associated with angina. Studies demonstrate its efficacy in managing both stable and unstable angina Source: UpToDate, Diltiazem (Oral): .
Diltiazem's ability to relax smooth muscle cells helps prevent coronary artery spasms, a cause of chest pain and potential heart attacks. Research suggests its effectiveness in this context [Source: National Institutes of Health, Diltiazem ()].
Diltiazem acts as a peripheral arterial vasodilator, lowering blood pressure. Research continues to explore its use in different hypertensive patients [Source: American Heart Association, Calcium Channel Blockers ()].
Diltiazem can control heart rate in patients with atrial fibrillation, a quivering or irregular heartbeat in the upper chambers of the heart. However, research suggests some limitations, particularly in patients with heart failure [Source: Biology, Use of Diltiazem in Chronic Rate Control for Atrial Fibrillation: A Prospective Case-Control Study ()].
Diltiazem's research applications extend beyond the cardiovascular system:
Topical application of Diltiazem helps relax the anal sphincter muscle, promoting healing in chronic anal fissures. Studies support its use as a first-line treatment [Source: Systematic review of the use of topical diltiazem compared with glyceryltrinitrate for the nonoperative management of chronic anal fissure ()].
Diltiazem may relax the smooth muscle of the esophagus, potentially relieving symptoms of esophageal spasm, a condition causing chest pain that mimics angina [Source: National Institutes of Health, Diltiazem ()].
Diltiazem is a nondihydropyridine calcium channel blocker primarily used in the treatment of cardiovascular disorders such as hypertension and angina pectoris. It works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate. The chemical formula for diltiazem is , and it has a molecular weight of approximately 414.52 g/mol .
The drug is marketed under various brand names, including Cardizem, and is available in multiple formulations, including immediate-release and extended-release forms to accommodate its relatively short elimination half-life of 3 to 4.5 hours .
Diltiazem acts as a calcium channel blocker. It binds to specific sites on calcium channels in the membranes of heart and smooth muscle cells []. This binding hinders the influx of calcium ions, leading to relaxation of the blood vessels and a decrease in blood pressure. Additionally, it reduces the heart's workload by decreasing the force of contraction [].
Diltiazem is generally well-tolerated, but some side effects can occur, including headache, dizziness, and fatigue []. In severe cases, it may cause bradycardia (slow heart rate) or hypotension (low blood pressure). It is crucial to consult a healthcare professional before taking diltiazem, especially if you have underlying health conditions.
Research has also explored synthesizing diltiazem salts with various acids to improve solubility and stability .
Diltiazem exhibits several biological activities:
Diltiazem is primarily used for:
Diltiazem has notable interactions with various drugs due to its inhibition of cytochrome P450 enzymes:
Adverse reactions include cutaneous eruptions, which occur more frequently than with other calcium channel blockers. These can range from mild exanthemas to severe conditions like Stevens-Johnson syndrome .
Diltiazem shares similarities with other calcium channel blockers but has unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound | Class | Unique Features |
|---|---|---|
| Verapamil | Nondihydropyridine | More potent negative inotropic effects |
| Amlodipine | Dihydropyridine | Longer half-life; primarily peripheral vasodilator |
| Nifedipine | Dihydropyridine | Greater selectivity for vascular smooth muscle |
| Nicardipine | Dihydropyridine | Less effect on heart rate compared to diltiazem |
Diltiazem's unique feature lies in its balanced effect on both vascular smooth muscle and cardiac tissue, making it effective for treating a broader range of cardiovascular conditions compared to other calcium channel blockers .
Diltiazem represents a prototypical member of the benzothiazepine class of calcium channel blockers, characterized by its complex heterocyclic structure and specific stereochemical configuration. This compound belongs to the 1,5-benzothiazepine family, which consists of a seven-membered thiazepine ring fused to a benzene ring system [1] [2] [3].
The molecular composition of diltiazem is precisely defined by its molecular formula C22H26N2O4S, which indicates the presence of 22 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom [4] [5] [6]. This elemental composition yields a molecular weight of 414.52 g/mol, as consistently reported across multiple authoritative chemical databases [4] [5] [7].
The molecular weight determination has been confirmed through various analytical methods, with the monoisotopic mass calculated as 414.161 g/mol and the average molecular mass as 414.518 g/mol [8] [9]. These slight variations in reported molecular weights reflect different calculation methods and the consideration of isotopic distributions in mass spectrometric analysis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H26N2O4S | PubChem, NIST [4] [6] |
| Molecular Weight (g/mol) | 414.52 | Multiple sources [4] [5] [7] |
| Monoisotopic Mass (g/mol) | 414.161 | ChemSpider [8] |
| Average Molecular Mass (g/mol) | 414.518 | T3DB [9] |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for diltiazem is (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate [4] [8] [10]. This comprehensive nomenclature precisely describes the stereochemistry, substitution pattern, and functional group arrangement within the molecule.
The compound is registered under CAS Registry Number 42399-41-7, which serves as its unique chemical identifier in the Chemical Abstracts Service database [6] [9] [7]. Additional standardized identifiers include the InChI Key (HSUGRBWQSSZJOP-RTWAWAEBSA-N) and the canonical SMILES notation (COc1ccc(cc1)[C@@H]1Sc2ccccc2N(C(=O)[C@@H]1OC(=O)C)CCN(C)C) [10], which provide computer-readable representations of the molecular structure.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 42399-41-7 [6] [9] [7] |
| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate [4] [8] [10] |
| InChI Key | HSUGRBWQSSZJOP-RTWAWAEBSA-N [10] |
| SMILES | COc1ccc(cc1)[C@@H]1Sc2ccccc2N(C(=O)[C@@H]1OC(=O)C)CCN(C)C [10] |
| PubChem CID | 39186 [4] |
| ChEBI ID | CHEBI:101278 [4] |
| DrugBank ID | DB00343 [4] |
| FDA UNII | EE92BBP03H [4] [7] |
Diltiazem possesses two chiral centers located at carbon atoms 2 and 3 of the seven-membered benzothiazepine ring, both having the S absolute configuration, resulting in the (2S,3S) stereoisomer [4] [11] [12]. This specific stereochemical arrangement is critical for the compound's biological activity, as the stereochemistry determines the three-dimensional shape and molecular recognition properties.
Nuclear magnetic resonance (NMR) spectroscopic studies have revealed that diltiazem exists in solution as two diastereoisomeric species in approximately a 12:1 ratio [11] [12] [13]. The major solution species maintains the (M,2S,3S)-twist-boat conformation observed in the solid state, where the methoxyphenyl group adopts an axial orientation and the acetoxy group occupies an equatorial position [11] [12] [13]. The minor species corresponds to the ring-inverted (P,2S,3S)-boat conformation, arising from a heptagonal-ring-inversion process that interconverts axial and equatorial substituent orientations [12] [13].
The energy barrier for this diastereoisomerization process has been measured as 17.2 kcal/mol through variable-temperature NMR line-shape analysis [12] [13]. This relatively high energy barrier indicates that the conformational interconversion is slow on the NMR timescale at ambient temperature, allowing for the observation of discrete conformational isomers.
| Stereocenter | Absolute Configuration | Ring Conformation | Substituent Orientation |
|---|---|---|---|
| Carbon 2 | S | Twist-boat | Axial (methoxyphenyl) [11] [12] |
| Carbon 3 | S | Twist-boat | Equatorial (acetoxy) [11] [12] |
The benzothiazepine scaffold of diltiazem consists of a seven-membered heterocyclic ring containing nitrogen and sulfur heteroatoms at positions 1 and 5, respectively, fused to a benzene ring [1] [2] [3]. This 1,5-benzothiazepine arrangement places the nitrogen and sulfur atoms in a 1,5-relationship within the seven-membered ring, distinguishing it from other benzothiazepine isomers such as 1,3- and 1,4-benzothiazepines [1] [2].
The seven-membered thiazepine ring adopts a non-planar conformation due to the sp3 hybridization of several ring atoms and the presence of saturated carbon centers at positions 2 and 3 [14]. This three-dimensional character is essential for the biological activity of the compound, as it allows for specific molecular interactions with target proteins [15]. Crystallographic studies have shown that the seven-membered ring typically adopts a distorted twist-boat conformation, with the dihedral angles between various ring atoms deviating significantly from planarity [14].
The benzothiazepine scaffold is considered a privileged structure in medicinal chemistry due to its ability to confer diverse biological activities while maintaining acceptable pharmacokinetic properties [1] [2]. The fusion of the benzene ring to the thiazepine moiety increases the rigidity of the overall structure and provides additional sites for molecular recognition and binding interactions [2].
Diltiazem contains several distinct functional groups that contribute to its chemical properties and biological activity. The primary functional groups include an acetate ester, a tertiary amine, a methoxy group, an amide (lactam), a thioether linkage, and two aromatic ring systems [4] [16] [17].
The acetate ester group is located at the C3 position of the benzothiazepine ring and consists of an acetyl group (-COCH3) attached via an oxygen atom [4] [16]. This ester functionality is subject to hydrolysis under physiological conditions, representing a potential site for metabolic transformation. The ester linkage adopts an equatorial orientation in the preferred ring conformation, which influences the overall molecular shape and binding properties [11] [12].
The tertiary amine group, specifically a dimethylamino group N(CH3)2, is positioned at the terminus of a two-carbon ethyl chain attached to the nitrogen atom at position 5 of the benzothiazepine ring [4] [16] [17]. This basic functional group is protonatable under physiological pH conditions, forming a positively charged ammonium species that can participate in ionic interactions with target proteins [18].
The methoxy group (-OCH3) is located at the para position of the phenyl ring substituent attached to carbon 2 of the benzothiazepine ring [4] [16] [17]. This electron-donating group influences the electronic properties of the aromatic system and may contribute to specific binding interactions through hydrogen bonding or van der Waals forces.
The seven-membered ring contains an amide functionality (lactam) at the C4 position, where the carbonyl group forms part of the ring structure [4] [3]. This cyclic amide contributes to the conformational rigidity of the benzothiazepine scaffold and provides a potential hydrogen bond acceptor site.
The thioether linkage connects the C2 carbon of the seven-membered ring to the fused benzene ring through a sulfur atom [4] [1]. This sulfur bridge is an integral part of the benzothiazepine ring system and contributes to the overall three-dimensional structure of the molecule.
| Functional Group | Chemical Formula | Position in Structure |
|---|---|---|
| Acetate Ester | -OCOCH3 | C3 position of benzothiazepine ring [4] [16] |
| Tertiary Amine (Dimethylamino) | N(CH3)2 | Ethyl side chain at N5 [4] [16] [17] |
| Methoxy Group | -OCH3 | Para position of phenyl ring [4] [16] [17] |
| Amide (Lactam) | C=O (cyclic amide) | C4 position of seven-membered ring [4] [3] |
| Thioether | C-S-C | Bridge between C2 and benzene ring [4] [1] |
| Aromatic Ring (Benzene) | C6H4 | Fused to thiazepine ring [1] [2] |
| Aromatic Ring (Methoxyphenyl) | C6H4OCH3 | Substituent at C2 position [4] [16] |
Diltiazem in its base form and as the hydrochloride salt exists as a white to off-white crystalline powder under standard conditions [1] [2] [9] [3] [10] [4] [5] [6] [7] [8] [11] [12] [13]. The compound presents distinctive organoleptic characteristics that are important for pharmaceutical identification and quality control purposes.
The physical appearance of diltiazem hydrochloride is consistently described as a white to off-white crystalline powder across multiple pharmaceutical sources [1] [2] [9] [3] [10] [4] [5] [6] [7] [8] [11] [12] [13]. This crystalline nature indicates a well-ordered molecular structure that contributes to the compound's stability and handling properties.
Taste characteristics are particularly notable, with diltiazem hydrochloride exhibiting a distinctly bitter taste [1] [2] [9] [3] [10] [4] [5] [6] [7] [8] [11] [12] [13]. This bitter taste profile necessitates taste-masking strategies in oral pharmaceutical formulations to improve patient compliance [14]. The compound is reported to be odorless, with no characteristic smell detectable under normal conditions [9].
| Property | Value | Description |
|---|---|---|
| Physical State | Solid | Crystalline powder form |
| Appearance | White to off-white | Uniform crystalline structure |
| Taste | Bitter | Requires taste masking in formulations |
| Odor | Odorless | No detectable smell |
| Crystal Form | Crystalline | Well-ordered molecular structure |
The solubility characteristics of diltiazem demonstrate significant variation between the base form and its hydrochloride salt, with pronounced pH-dependent behavior that has crucial implications for pharmaceutical formulation and bioavailability.
Diltiazem base exhibits limited aqueous solubility, with reported values of approximately 20.54 μg/ml in pure water [15] [16]. This poor water solubility of the base form presents significant challenges for pharmaceutical development and contributes to the preferential use of the hydrochloride salt in commercial formulations.
In contrast, diltiazem hydrochloride demonstrates exceptional aqueous solubility, with values ranging from 565 to 590 mg/ml, classifying it as freely soluble in water [1] [2] [3] [4] [5] [6] [7] [8] [11] [17] [12]. This dramatic improvement in solubility upon salt formation represents a greater than 25,000-fold increase compared to the base form.
The pH-dependent solubility profile reveals critical information for formulation design:
This pH-solubility relationship reflects the weakly basic nature of diltiazem (pKa 7.5), where protonation at lower pH values enhances solubility while deprotonation at higher pH values reduces aqueous solubility [19] [20] [21].
Diltiazem hydrochloride exhibits excellent solubility in various organic solvents, which facilitates analytical procedures and certain manufacturing processes:
The broad solubility in polar protic and aprotic solvents reflects the compound's amphiphilic character, with both polar and nonpolar structural elements contributing to its diverse solubility profile [22] [23].
The melting point of diltiazem varies significantly between the base and salt forms, providing important thermal characterization data:
The higher melting point of the hydrochloride salt compared to the base reflects stronger intermolecular interactions in the crystal lattice due to ionic bonding between the protonated amine and chloride ion [26] [27] [12]. The melting point range of 212-214°C for diltiazem hydrochloride is consistently reported across multiple sources and serves as a critical identification parameter [9] [25] [11] [26] [27] [12] [13] [28].
Decomposition behavior occurs concurrent with melting, indicating that diltiazem hydrochloride undergoes thermal degradation at its melting point [25] [11] [26]. This decomposition typically involves hydrolysis of the acetate ester group, leading to formation of desacetyl diltiazem as the primary degradation product [29] [30].
The predicted boiling point of diltiazem is 594.4 ± 50.0°C at 760 mmHg [25] [24] [28]. This high boiling point reflects the compound's relatively large molecular size (414.52 g/mol for base, 450.98 g/mol for HCl salt) and significant intermolecular interactions.
The substantial difference between melting point (212-214°C) and boiling point (594.4°C) indicates a wide liquid range under theoretical conditions, though practical considerations of thermal decomposition at the melting point make this liquid range inaccessible under normal atmospheric conditions.
Flash point data indicates 313.3 ± 30.1°C [24] [28], which is above the decomposition temperature, reinforcing that thermal degradation occurs before significant volatilization.
Diltiazem hydrochloride demonstrates pronounced temperature sensitivity with significant implications for storage and handling:
Refrigerated conditions (2-8°C) represent the optimal storage environment, providing stability for 24-36 months [31] [32] [33] [34] [35]. This extended stability under refrigeration makes it the preferred storage condition for pharmaceutical products [34] [35].
Room temperature storage is acceptable for limited periods, with stability maintained for up to 1 month [31] [34] [35]. This limited room temperature stability necessitates careful inventory management and temperature monitoring during distribution.
Elevated temperatures significantly accelerate degradation kinetics [36] [37] [29]. Studies demonstrate temperature-dependent hydrolysis rates with increased formation of desacetyl diltiazem impurity at higher temperatures [36] [29].
The pH-stability profile reveals optimal conditions and degradation pathways:
pH 3.5 represents the point of maximum stability with minimum hydrolysis rate [31] [38]. This optimal pH reflects the balance between acid-catalyzed and base-catalyzed hydrolysis pathways [38].
Acidic conditions (pH 1.2) provide relatively good stability with slow hydrolysis rates [39] [40] [29] [38]. The protonated form of diltiazem at acidic pH shows enhanced stability compared to physiological conditions.
Physiological pH (7.4) results in moderate stability with increased hydrolysis compared to acidic conditions [19] [20] [31] [38]. This pH-dependent behavior has implications for in vivo stability and bioavailability.
Basic conditions (pH >7) lead to rapid degradation primarily through hydrolysis of the acetate ester group to form desacetyl diltiazem [39] [40] [29]. Under 0.1 M NaOH treatment, degradation can reach 74.7% within 1 hour at 80°C [39] [29].
The acid dissociation constant (pKa) of diltiazem is consistently reported as 7.5-7.7 [25] [19] [20] [21], classifying it as a weak base. This pKa value indicates that at physiological pH (7.4), approximately 50% of the compound exists in the protonated form, which significantly influences its pharmacokinetic behavior and membrane permeability characteristics.
The octanol-water partition coefficient demonstrates diltiazem's highly lipophilic nature with Log P values ranging from 2.7 to 3.6 [25] [41] [24] [21] [42]. The specific partition coefficient value of 2.7 at 25°C [21] [42] indicates favorable membrane permeability characteristics that contribute to the compound's excellent oral bioavailability and tissue distribution.
Protein binding studies reveal high plasma protein affinity with 70-86% of diltiazem bound to plasma proteins [7] [43] [21]. This high protein binding affects the compound's pharmacokinetic profile, including distribution, metabolism, and elimination characteristics.
| Parameter | Value | Significance |
|---|---|---|
| pKa | 7.5-7.7 | Weak base, pH-dependent ionization |
| Log P | 2.7-3.6 | High lipophilicity, excellent membrane permeability |
| Protein Binding | 70-86% | High plasma protein affinity |
| Lipophilicity | Highly lipophilic | Favorable for oral absorption and tissue distribution |
The combination of moderate basicity (pKa 7.5-7.7) and high lipophilicity (Log P 2.7-3.6) creates an optimal physicochemical profile for oral drug delivery, contributing to diltiazem's clinical success as an orally administered calcium channel blocker [21].